molecular formula C4H7N5O B7835880 6-amino-2-hydrazinyl-1H-pyrimidin-4-one

6-amino-2-hydrazinyl-1H-pyrimidin-4-one

Cat. No.: B7835880
M. Wt: 141.13 g/mol
InChI Key: WKEKLUNEDDPJSX-UHFFFAOYSA-N
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Description

6-Amino-2-hydrazinyl-1H-pyrimidin-4-one (CAS 6298-85-7) is a pyrimidine derivative characterized by a hydrazinyl group at position 2 and an amino group at position 6 of the pyrimidinone ring . Its structure enables participation in hydrogen bonding and coordination chemistry, which may influence biological activity or material properties. Safety data indicate that it requires careful handling, particularly to avoid inhalation .

Properties

IUPAC Name

6-amino-2-hydrazinyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c5-2-1-3(10)8-4(7-2)9-6/h1H,6H2,(H4,5,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEKLUNEDDPJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=NC1=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=NC1=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “6-amino-2-hydrazinyl-1H-pyrimidin-4-one” involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under the action of a manganese catalyst, magnesium metal, and other specific conditions .

Industrial Production Methods

In industrial settings, the production of “this compound” often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions, high-pressure reactors, and advanced purification techniques to isolate the desired compound efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound “6-amino-2-hydrazinyl-1H-pyrimidin-4-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes .

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

The compound “6-amino-2-hydrazinyl-1H-pyrimidin-4-one” has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: The compound is investigated for its therapeutic properties, including its potential use in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which “6-amino-2-hydrazinyl-1H-pyrimidin-4-one” exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action reveal insights into its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Pyrimidinone derivatives exhibit diverse properties based on substituents at positions 2 and 4. Below is a comparative analysis of key analogs:

Table 1: Comparison of Substituents and Properties
Compound Name Substituents (Position 2/6) Molecular Weight (g/mol) Melting Point (°C) Key Features
6-Amino-2-hydrazinyl-1H-pyrimidin-4-one Hydrazinyl/Amino 141.13* N/A Reactive hydrazinyl group; potential for coordination chemistry
2-Hydrazino-6-methylpyrimidin-4-one Hydrazinyl/Methyl 140.14 N/A Methyl group enhances hydrophobicity; used in nitration/azide synthesis
6-Amino-2-methoxy-4(1H)pyrimidinone Methoxy/Amino 141.13 214–216 Methoxy group improves stability; higher melting point
6-Amino-4-(4-methylanilino)-1H-pyrimidin-2-one Anilino/Amino 216.24 N/A Aryl substituent enhances π-π interactions; used in drug design
6-Methyl-2-(methylthio)-1H-pyrimidin-4-one Methylthio/Methyl 156.21 N/A Thioether group increases lipophilicity; applications in material science

*Molecular weight calculated from formula C₄H₆N₄O.

Physicochemical Properties

  • Melting Points: Methoxy-substituted analogs (e.g., 6-amino-2-methoxy-4(1H)pyrimidinone) exhibit higher melting points (~214–216°C) compared to hydrazinyl derivatives, likely due to reduced molecular flexibility .
  • Hydrogen Bonding: The hydrazinyl group in the target compound enables extensive hydrogen-bonding networks, as observed in crystal structures of related pyrimidinone salts (e.g., perchlorate derivatives with π-π stacking interactions at 3.776 Å) .

Key Research Findings

Synthetic Pathways: Hydrazinylpyrimidinones are often synthesized via nucleophilic substitution or condensation. For example, 2-hydrazino-6-methylpyrimidin-4-one is prepared by reacting 2-chloro-6-methylpyrimidin-4-one with hydrazine .

Stability : Methoxy and methylthio substituents enhance thermal stability, making them preferable for high-temperature applications .

Crystallography: Perchlorate salts of pyrimidinones reveal complex hydrogen-bonding patterns and disorder in anion/water positioning, highlighting structural versatility .

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